2-(2,2-Dibromoethenyl)-3-methylthiophene 2-(2,2-Dibromoethenyl)-3-methylthiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17755292
InChI: InChI=1S/C7H6Br2S/c1-5-2-3-10-6(5)4-7(8)9/h2-4H,1H3
SMILES:
Molecular Formula: C7H6Br2S
Molecular Weight: 282.00 g/mol

2-(2,2-Dibromoethenyl)-3-methylthiophene

CAS No.:

Cat. No.: VC17755292

Molecular Formula: C7H6Br2S

Molecular Weight: 282.00 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-Dibromoethenyl)-3-methylthiophene -

Specification

Molecular Formula C7H6Br2S
Molecular Weight 282.00 g/mol
IUPAC Name 2-(2,2-dibromoethenyl)-3-methylthiophene
Standard InChI InChI=1S/C7H6Br2S/c1-5-2-3-10-6(5)4-7(8)9/h2-4H,1H3
Standard InChI Key RNEKIRBNAKNHCS-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=C1)C=C(Br)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(2,2-Dibromoethenyl)-3-methylthiophene (C₇H₆Br₂S) features a thiophene ring substituted at the 2-position with a dibromovinyl group and at the 3-position with a methyl group. Its IUPAC name, 2-(2,2-dibromoethenyl)-3-methylthiophene, reflects this substitution pattern. The compound’s planar structure enables π-conjugation between the thiophene ring and the dibromovinyl moiety, a critical feature for electronic applications .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number77386-41-5
Molecular FormulaC₇H₆Br₂S
Molecular Weight306.00 g/mol
Purity≥95%
AppearanceColorless to pale yellow oil

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous compounds, such as 2-(2,2-dibromoethenyl)thiophene, reveal near-coplanarity between the thiophene ring and the dibromovinyl group, with an interplanar angle of 3.5° . This alignment facilitates electron delocalization, enhancing the compound’s suitability for conductive polymers. The methyl group at the 3-position introduces steric effects that moderate reactivity without disrupting conjugation .

Synthetic Methodologies

Corey-Fuchs Reaction Pathway

The title compound is synthesized via a modified Corey-Fuchs reaction, starting from 3-methylthiophene-2-carbaldehyde. Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane yields the dibromovinyl derivative . This method mirrors the synthesis of 2-(1,1-dibromoethenyl)-3-hexylthiophene, where a 61% yield was achieved under analogous conditions .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcomeYield
1CBr₄, PPh₃, CH₂Cl₂, 0°C → rtDibromination of aldehyde90%
2EtMgCl, THF, 60°CGrignard formation-
3DMF, rt, 24hQuenching and workup61%

Alternative Routes: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions exploit the dibromovinyl group’s reactivity. For example, Suzuki-Miyaura coupling with arylboronic acids generates extended π-systems, as demonstrated in the synthesis of imidazo[1,5-α]pyridines . These reactions typically require anhydrous conditions and catalysts like Pd(PPh₃)₄ .

Applications in Materials Science

Oligo(thienylene-vinylene) Synthesis

The compound serves as a monomer in regiocontrolled dehydrobromination reactions to produce oligo(thienylene-vinylene) (OTV). These polymers exhibit tunable bandgaps (1.8–2.4 eV) and high hole mobility, making them ideal for DSSCs . Recent work by Tanaka et al. achieved a power conversion efficiency of 7.2% using OTV-based dyes .

Precursor to Ethynylthiophenes

Treatment with n-butyllithium induces dehydrobromination, yielding 2-ethynyl-3-methylthiophene—a key intermediate in click chemistry and metal-organic frameworks (MOFs) . This reaction proceeds via a two-step elimination mechanism, with quantitative conversion under optimized conditions .

ParameterValueSource
GHS Signal WordWarning
Skin ContactIrritation, redness, blistering
Eye ContactSevere irritation, corneal damage
InhalationRespiratory tract irritation
Recommended PPENitrile gloves, goggles, respirator

Emergency Protocols

  • Inhalation: Immediately relocate to fresh air; administer oxygen if breathing is labored .

  • Dermal Exposure: Flush with water for 15 minutes; remove contaminated clothing .

  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose per local regulations .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 2-(2,2-Dibromoethenyl)thiophene: Lacks the 3-methyl group, reducing steric hindrance but increasing reactivity toward electrophiles .

  • 2-(1,1-Dibromoethenyl)-3-hexylthiophene: The hexyl chain enhances solubility in organic solvents, favoring solution-processed optoelectronics .

Reactivity Trends

The methyl group in 2-(2,2-dibromoethenyl)-3-methylthiophene stabilizes intermediates in cross-coupling reactions compared to non-methylated analogues. For instance, Stille coupling proceeds 40% faster due to reduced steric clash .

Environmental and Regulatory Profile

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